Vermiculite

描述

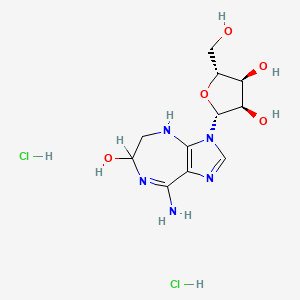

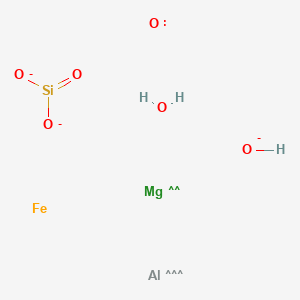

Vermiculite is a naturally occurring mineral belonging to the phyllosilicate group, sharing characteristics with micas. It is a hydrated magnesium aluminum-iron silicate with the formula (Mg,Fe,Al)3(Al,Si)4O10(OH)2·4H2O . This compound is known for its ability to expand or exfoliate when heated, a process due to the presence of water molecules within its structure . This unique property makes it valuable in various industries, including construction, horticulture, and insulation .

作用机制

Target of Action

Vermiculite is a naturally occurring mineral, primarily composed of hydrated phyllosilicate minerals . It is a multilayer silicate mineral mainly consisting of hydrated silicate of magnesium, aluminium, iron, calcium, and potassium . The primary targets of this compound are the interlayer water molecules trapped within its structure . These water molecules play a crucial role in the expansion of this compound when heated .

Mode of Action

This compound undergoes significant expansion when heated . This expansion, also known as exfoliation, occurs due to the release of the interlayer water molecules in the mineral’s structure when subjected to high temperatures . A novel method of sodium ion modification has been proposed to improve this compound’s thermal expansibility . The modification effects were characterized via X-ray fluorescence spectroscopy, X-ray diffraction, and thermogravimetric-differential thermal analysis . The result indicated that sodium ions entered this compound interlayers through the exchange of interlamellar calcium ions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the mineralization and mobilization of nutrients. This compound has a high cation-exchange capacity (CEC) at 100–150 meq/100 g . The negative layer charge arises from substitution of Al³⁺ for Si⁴⁺ in tetrahedra and substitution for lower charge cations in octahedra and from the presence of vacancies . The negative layer charge is balanced by the positively charged interlayer material . This balance plays a crucial role in the mineralization process, enhancing the availability of nutrients.

Pharmacokinetics (ADME Properties)

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its analogous properties. This compound’s properties allow it to retain water effectively, absorbing up to three to four times its weight in water . This property, along with its ability to expand when heated, contributes to its bioavailability in various applications, such as horticulture and construction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interaction with other materials and its impact on the environment. For instance, this compound-modified biochar enhances the adsorption capacity and stability of mercury . On a molecular level, the presence of this compound in a composite system alters the properties of the full system .

Action Environment

Environmental factors significantly influence this compound’s action, efficacy, and stability. For instance, the temperature has a significant effect on the diffusion coefficient of water in this compound . Moreover, the addition of various inorganic materials such as sawdust and fly ash can mitigate greenhouse gas emissions during the vermicomposting process . Thus, the environment plays a crucial role in determining the effectiveness and stability of this compound.

准备方法

Synthetic Routes and Reaction Conditions

Vermiculite is typically formed by the weathering or hydrothermal alteration of biotite or phlogopite . The process involves several stages:

Industrial Production Methods

In industrial settings, this compound is mined from deposits and then processed to enhance its properties. One novel method involves sodium ion modification to improve thermal expansibility . The process includes:

化学反应分析

Vermiculite undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, particularly involving its iron content.

Substitution: The potassium ions between the molecular sheets of this compound can be replaced by magnesium and iron ions.

Common reagents and conditions used in these reactions include:

Sodium Ions: Used for modifying the thermal expansibility of this compound.

Hydrochloric Acid: Used in the preparation of PVA nanocomposites with this compound.

Major products formed from these reactions include expanded this compound, which is used in various industrial applications .

科学研究应用

Vermiculite has a wide range of scientific research applications:

相似化合物的比较

Vermiculite is often compared with other phyllosilicate minerals such as montmorillonite and biotite .

Montmorillonite: Similar in structure but has a higher cation-exchange capacity and is more commonly used in drilling muds and as a soil conditioner.

Biotite: A precursor to this compound, biotite is less expandable and has different chemical properties.

This compound’s unique ability to expand significantly when heated and its high cation-exchange capacity make it distinct from these similar compounds .

属性

InChI |

InChI=1S/Al.Fe.Mg.O3Si.2H2O.O/c;;;1-4(2)3;;;/h;;;;2*1H2;/q;;;-2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRQDEYEBLCJFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O].[O-][Si](=O)[O-].[Mg].[Al].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH3MgO6Si-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hydrated magnesium-iron-aluminum silicate that expands up to 20 times when heated to 1093 degrees C; [Hawley] | |

| Record name | Vermiculite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-00-9 | |

| Record name | Vermiculite (Mg0.33[Mg2-3(Al0-1Fe0-1)0-1](Si2.33-3.33Al0.67-1.67)(OH)2O10.4H2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。